![molecular formula C14H17NO3 B13648641 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the piperidine ring . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These methods are efficient and yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
化学反応の分析
Types of Reactions
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring analog with similar biological activities.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is unique due to its specific structural features, including the presence of a phenylethyl group and a ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1 |
InChIキー |
RGVYDAWOMVADLH-NKUHCKNESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


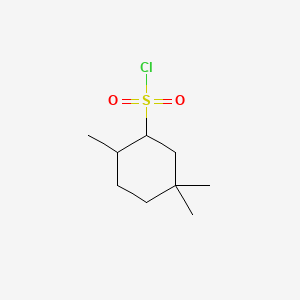
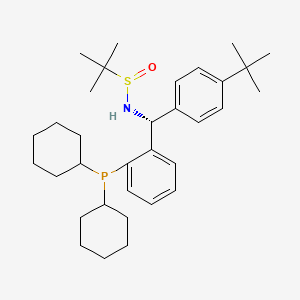
![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
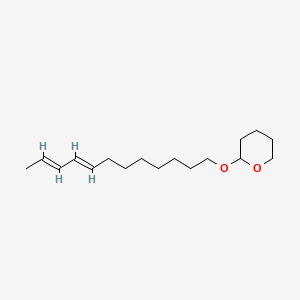
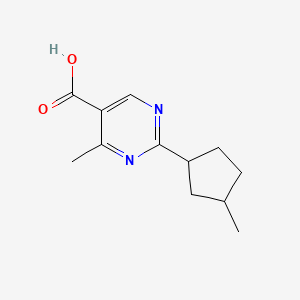
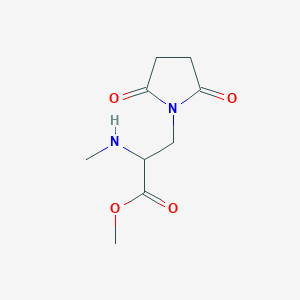
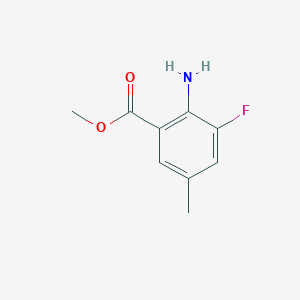
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

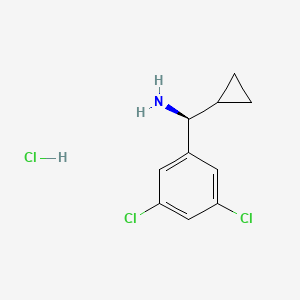
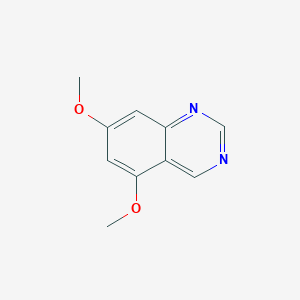
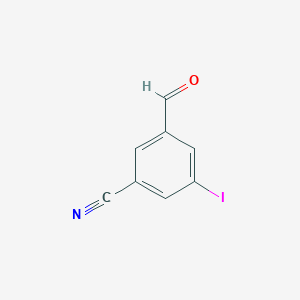
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)

